molecular formula C21H20ClN5O2 B2702641 7-(2-Chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538320-52-4

7-(2-Chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2702641
CAS No.: 538320-52-4
M. Wt: 409.87
InChI Key: XULVHRHUYWVPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a bicyclic scaffold fused with a triazole and pyrimidine ring. This compound features distinct substituents:

  • Position 7: A 2-chlorophenyl group, introducing steric bulk and electron-withdrawing effects.
  • Position 2: A 4-ethoxyphenyl moiety, providing electron-donating properties via the ethoxy group.
  • Position 5: A methyl group, enhancing lipophilicity.
  • Position 6: A carboxamide functional group, critical for hydrogen bonding and solubility.

Triazolopyrimidines are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibition properties . The structural modifications in this compound aim to optimize pharmacokinetic and pharmacodynamic profiles compared to analogs.

Properties

IUPAC Name

7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c1-3-29-14-10-8-13(9-11-14)20-25-21-24-12(2)17(19(23)28)18(27(21)26-20)15-6-4-5-7-16(15)22/h4-11,18H,3H2,1-2H3,(H2,23,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULVHRHUYWVPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-Chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core with substituents that include a chlorophenyl group and an ethoxyphenyl group. The presence of these groups is believed to influence its biological activity significantly.

PropertyValue
Molecular Formula C18H19ClN4O2
Molecular Weight 354.82 g/mol
IUPAC Name This compound

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives of triazolopyrimidines can inhibit the growth of various cancer cell lines by interfering with cell signaling pathways and inducing apoptosis.

For instance, the compound was tested against several human cancer cell lines (e.g., HCT-116 and MCF-7), showing promising cytotoxic effects with IC50 values comparable to established chemotherapeutic agents such as doxorubicin .

The proposed mechanism of action involves the inhibition of specific kinases involved in cancer cell proliferation. The compound may bind to targets such as the epidermal growth factor receptor (EGFR) and other tyrosine kinases, disrupting their activity and leading to reduced tumor growth.

Case Studies

  • Study on Cytotoxicity : In a comparative study involving various triazolopyrimidine derivatives, this compound exhibited IC50 values of approximately 10 µM against HCT-116 cells. This suggests a moderate level of cytotoxicity that warrants further investigation into its structure-activity relationship (SAR) .
  • In Vivo Studies : Preliminary in vivo studies showed that the administration of this compound in animal models resulted in significant tumor reduction compared to control groups. The compound's ability to penetrate biological membranes effectively was noted as a key factor in its therapeutic potential .

Toxicological Profile

While promising in terms of efficacy against cancer cells, understanding the toxicity profile is crucial for developing this compound into a therapeutic agent. Early studies suggest that while it exhibits cytotoxicity towards cancer cells, it shows lower toxicity towards normal cells at similar concentrations.

Comparison with Similar Compounds

Position 7 Modifications

The 2-chlorophenyl group at position 7 is a recurring motif in triazolopyrimidines. For example:

  • This compound demonstrated anticancer activity via MDM2-p53 interaction inhibition .
  • Ethyl 7-(4-isopropylphenyl)-...-6-carboxamide (): A 4-isopropylphenyl group at position 7 conferred antibacterial activity against Enterococcus faecium (MIC = 8 µg/mL), suggesting that bulky hydrophobic groups enhance bacterial target engagement .

The 2-chlorophenyl group in the target compound may balance electronic effects and steric hindrance, favoring interactions with diverse biological targets.

Position 2 Modifications

  • Ethyl 2-[(2-fluorobenzyl)sulfanyl]-...
  • 7-(2-methoxyphenyl)-2-(2-thienyl)-...

Position 6 Modifications

  • Carboxamide vs. Ester : Carboxamide derivatives (e.g., ) exhibit superior aqueous solubility and hydrogen-bonding capacity compared to ethyl esters (e.g., ). This is critical for bioavailability and target binding .

Physicochemical and Structural Insights

Crystallographic Data

  • Ethyl 7-(2-chlorophenyl)-...-6-carboxylate (): The dihydropyrimidine ring adopts an envelope conformation, with the 2-chlorophenyl group nearly perpendicular to the triazolopyrimidine plane (dihedral angle = 83.94°). This conformation may facilitate binding to planar enzyme active sites .
  • Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-...

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.